(4,5-Difluoro-2-nitrophenyl)methanol
Overview
Description
“(4,5-Difluoro-2-nitrophenyl)methanol” is a chemical compound with the molecular formula C7H5F2NO3 . It is a light yellow solid and is used for research purposes .
Synthesis Analysis
The synthesis of “(4,5-Difluoro-2-nitrophenyl)methanol” can be achieved through several methods. One method involves the reaction of 3,4-difluoro-6-nitrobenzoic acid with borane-THF in tetrahydrofuran at 20 - 50℃ . Another method involves the reaction of 4,5-difluoro-2-nitrobenzoic acid with BH3-Me2S in tetrahydrofuran at 0 - 70℃ .Molecular Structure Analysis
The molecular weight of “(4,5-Difluoro-2-nitrophenyl)methanol” is 189.12 . The InChI code for this compound is 1S/C7H5F2NO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-2,11H,3H2 .Physical And Chemical Properties Analysis
“(4,5-Difluoro-2-nitrophenyl)methanol” is a light yellow solid . The storage temperature is 0-5℃ .Scientific Research Applications
Synthesis and Molecular Structure
(4,5-Difluoro-2-nitrophenyl)methanol is used in the synthesis of complex compounds. For example, a novel three-component synthesis involving similar compounds has been described, demonstrating the utility of these types of chemicals in creating novel molecular structures with specific properties (Maru & Shah, 2013).
Organocatalysis in Chemical Reactions
Compounds related to (4,5-Difluoro-2-nitrophenyl)methanol have been found effective as organocatalysts in chemical reactions like transesterification. This highlights their potential in facilitating various organic transformations (Ishihara, Niwa, & Kosugi, 2008).
Photoreaction Mechanisms
These compounds play a role in understanding photoreaction mechanisms, such as methanol photorelease, which is significant in fields like photochemistry and the development of photoreactive materials (Il'ichev, Schwörer, & Wirz, 2004).
Solvatochromism and Chemical Probing
The solvatochromic behavior of nitro-substituted compounds, similar to (4,5-Difluoro-2-nitrophenyl)methanol, has been studied for applications such as chemical probing and investigation of solvent mixtures. This is critical for understanding solvent effects in various chemical processes (Nandi et al., 2012).
Chemical Tracking in Forensic Science
In forensic science, related nitrophenyl compounds have been developed into field kits for chemical tracking. This application demonstrates the practical uses of these compounds beyond laboratory settings (Suzuki, 2013).
Inhibitors in Biochemical Research
These compounds are also significant in biochemical research, such as serving as inhibitors of enzymes like PqsD in Pseudomonas aeruginosa. This has implications for understanding bacterial communication and developing new anti-infectives (Storz et al., 2014).
properties
IUPAC Name |
(4,5-difluoro-2-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPXTUUKWURHBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Difluoro-2-nitrophenyl)methanol |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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